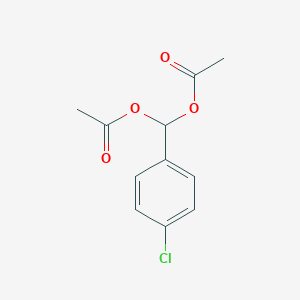![molecular formula C20H22Cl2N2O2 B261642 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine, also known as DMPEP, is a novel psychoactive substance that belongs to the piperazine family. It was first synthesized in 2015 and has gained popularity among the research community due to its unique properties.
Mechanism of Action
The exact mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine has been shown to improve cognitive function, increase motivation, and reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, such as its short half-life and the lack of long-term safety data.
Future Directions
There are several future directions for the study of 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine. One area of research is to investigate its potential as a treatment for various neurological and psychiatric disorders. Another area of interest is to explore its cognitive-enhancing properties and its ability to improve memory and learning. Additionally, more research is needed to understand the exact mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine and its long-term safety profile.
Conclusion:
In conclusion, 1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine is a novel psychoactive substance that has gained popularity among the research community due to its unique properties. It has been studied for its potential therapeutic applications and cognitive-enhancing properties. While it has several advantages for lab experiments, more research is needed to understand its exact mechanism of action and long-term safety profile.
Synthesis Methods
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine can be synthesized through a multi-step reaction process starting from 2,4-dichlorobenzoyl chloride and 4-methylphenoxyethylamine. The reaction involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetic anhydride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its cognitive-enhancing properties and its ability to improve memory and learning.
properties
Product Name |
1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine |
|---|---|
Molecular Formula |
C20H22Cl2N2O2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-15-2-5-17(6-3-15)26-13-12-23-8-10-24(11-9-23)20(25)18-7-4-16(21)14-19(18)22/h2-7,14H,8-13H2,1H3 |
InChI Key |
HFHRLRDKAGIAMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
